synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone
synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone
Technical Whitepaper: Stereoselective Synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone
Executive Summary
The synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone represents a critical challenge in the preparation of liquid crystal (LC) mesogens and pharmaceutical intermediates. The molecule's value lies in its rigid bicyclic core, where the trans stereochemistry is paramount for thermodynamic stability and biological efficacy.
This guide moves beyond generic textbook protocols to address the industrial reality: controlling the stereochemistry of the bicyclic linkage and the distal methyl group. While direct hydrogenation of biphenyl precursors is the most atom-economical route, it often yields a mixture of cis/trans isomers. This whitepaper details a robust, self-validating workflow prioritizing the High-Pressure Catalytic Hydrogenation – Oxidation pathway, supplemented by an Organometallic Coupling route for high-purity requirements.
Retrosynthetic Analysis & Strategy
The core synthetic challenge is not the connectivity, but the stereocontrol of the two cyclohexane rings. The target molecule possesses two critical stereochemical features:
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Distal Ring: The methyl group must be trans relative to the inter-ring bond.
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Proximal Ring: The ketone functionality removes stereocenters at C1, but the 1,4-disubstitution pattern of the rings must favor the thermodynamic trans (equatorial-equatorial) conformation.
Strategic Disconnection: The most efficient disconnection cuts the C-O bond (oxidation of alcohol) and the aromatic saturation (hydrogenation).
Figure 1: Retrosynthetic pathways highlighting the primary Hydrogenation route (Red/Blue) and the alternative Organometallic route (Yellow).
Primary Workflow: Catalytic Hydrogenation & Oxidation[1]
This route is preferred for scale-up due to low raw material costs and high atom economy.
Phase 1: Stereoselective Hydrogenation
Objective: Convert 4'-methyl-4-hydroxybiphenyl to 4-(4-methylcyclohexyl)cyclohexanol. Challenge: Controlling the cis/trans ratio. Low-temperature hydrogenation favors kinetic cis products. High-temperature hydrogenation (>150°C) promotes thermodynamic equilibration to the trans isomer.
Protocol:
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Reactor Loading: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with 4'-methyl-4-hydroxybiphenyl (1.0 equiv) and 5% Ru/Al2O3 or 5% Pd/C (5 wt% loading).
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Solvent: Use Isopropanol (IPA) or Cyclohexane . IPA is preferred for solubility.
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Conditions: Pressurize to 50–80 bar H₂ . Heat to 160–180°C .
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Expert Note: The high temperature is crucial. It activates the catalyst to facilitate dehydrogenation-hydrogenation cycles, allowing the rings to "flip" to the stable trans conformation.
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Reaction Time: 12–24 hours. Monitor via GC until starting material <0.1%.
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Workup: Filter catalyst while hot (to prevent product precipitation). Concentrate filtrate to yield the crude alcohol (typically a mixture of isomers, predominantly trans,trans).
Data: Catalyst Performance Comparison
| Catalyst | Temp (°C) | Pressure (bar) | Conversion (%) | Trans/Cis Ratio (Distal) | Notes |
| 5% Ru/Al2O3 | 120 | 80 | >99 | 40:60 | Kinetic control; requires isomerization. |
| 5% Pd/C | 180 | 50 | >98 | 85:15 | Thermodynamic control; preferred. |
| Raney Ni | 150 | 100 | >95 | 70:30 | Difficult handling; pyrophoric. |
Phase 2: Isomerization (Optional but Recommended)
If the trans content is <90%, a thermal equilibration step is required before oxidation.
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Method: Reflux the crude alcohol in Decalin or o-Dichlorobenzene with Raney Nickel (without H₂ pressure) or Sodium Ethoxide (2 equiv) for 12 hours. This drives the mixture to the thermodynamic limit (~95% trans).
Phase 3: Green Oxidation (Anelli Protocol)
Objective: Oxidize the alcohol to the ketone without over-oxidation or ring cleavage. Reagents: NaOCl (Bleach), TEMPO (Catalyst), KBr (Co-catalyst).
Protocol:
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Setup: Dissolve the trans-alcohol (1.0 equiv) in Dichloromethane (DCM) or Ethyl Acetate . Cool to 0–5°C.
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Catalyst Addition: Add TEMPO (0.01 equiv) and KBr (0.1 equiv) dissolved in water.
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Oxidant Feed: Slowly add 10-12% NaOCl solution (1.1 equiv) while maintaining pH at 8.6–9.5 using aqueous NaHCO₃.
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Control Point: Exothermic reaction. Temperature must not exceed 10°C to prevent chlorination byproducts.
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Quench: Add aqueous sodium thiosulfate/sodium sulfite.
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Purification: Separate phases. Wash organic layer with brine. Dry over MgSO₄.
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Crystallization: Recrystallize from Hexane/Ethanol (9:1) to isolate pure 4-(trans-4-methylcyclohexyl)cyclohexanone.
Alternative High-Purity Route: Grignard Coupling
For applications requiring >99.5% isomeric purity (e.g., high-end pharmaceuticals), the Grignard route avoids the statistical mixture of hydrogenation.
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Formation: React 4-methylcyclohexyl bromide (pure trans isomer available commercially) with Mg turnings in THF.
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Coupling: Add 1,4-cyclohexanedione mono-ethylene ketal .
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Dehydration/Reduction: Acid hydrolysis removes the ketal and dehydrates the tertiary alcohol. Catalytic hydrogenation of the resulting alkene (Pd/C, 1 atm) yields the ketone.
Process Control & Validation (Self-Validating System)
To ensure "Trustworthiness," the following analytical checkpoints must be integrated.
Figure 2: Analytical workflow for quality assurance.
Key Characterization Criteria:
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GC-MS: Monitor m/z = 194 (Molecular Ion). The trans,trans isomer typically elutes later than cis isomers on non-polar columns (e.g., DB-5) due to planar shape/higher boiling point.
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1H-NMR (CDCl₃):
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Methyl Group: Doublet at ~0.9 ppm.
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Axial vs Equatorial: The proton at C4 (alpha to the ketone) in the trans isomer will show a large axial-axial coupling constant (J ≈ 10-12 Hz) if the ring is locked in a chair conformation.
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Melting Point: The trans isomer has a significantly higher melting point (~40-42°C) compared to the cis mixture (liquid or low melt).
Safety & Scale-Up Considerations
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Hydrogenation Hazards: High-pressure H₂ requires Class I Div 2 electrical rating. Ru/Al2O3 is less pyrophoric than Raney Ni, making it safer for large-scale handling.
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Oxidation Hazards: TEMPO/NaOCl is inherently safer than Jones Reagent (Chromium toxicity) or PCC. However, pH control is vital to prevent the formation of Cl₂ gas.
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Waste Management: The Ru/Pd catalysts must be recycled. The aqueous waste from the TEMPO oxidation contains salts and traces of organics, requiring standard wastewater treatment.
References
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Hydrogenation of Phenols
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Oxidation Methodology (TEMPO/Bleach)
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Stereochemical Isomerization Strategy
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General Properties of Methylcyclohexanones
Sources
- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. 4 - Methylcyclohexanone Manufacturer, Supplier, Exporter [somu-group.com]
- 4. researchgate.net [researchgate.net]
- 5. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 6. rsc.org [rsc.org]
- 7. quora.com [quora.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. METHYLCYCLOHEXANONE, ALL ISOMERS - ACGIH [acgih.org]
